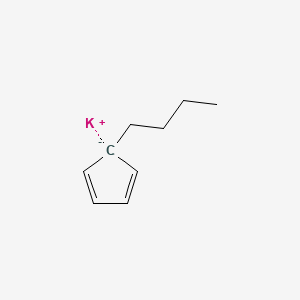

potassium;5-butylcyclopenta-1,3-diene

Description

Potassium;5-butylcyclopenta-1,3-diene is an organometallic compound comprising a cyclopentadienyl anion substituted with a butyl group at the 5-position, coordinated to a potassium cation. The molecular formula of the parent hydrocarbon, 5-butylcyclopenta-1,3-diene, is C₉H₁₄ (SMILES: CCCCC1C=CC=C1) . The potassium salt likely forms via deprotonation of the cyclopentadiene moiety using a strong base, such as potassium hydride, resulting in a stabilized aromatic cyclopentadienyl anion .

Key properties of the parent hydrocarbon include a boiling point of 164–167°C, density of 0.79 g/mL, and solubility in organic solvents like ether and methanol . The potassium derivative is expected to exhibit ionic character, influencing its solubility (e.g., partial water solubility) and reactivity compared to neutral cyclopentadiene derivatives.

Properties

CAS No. |

78347-55-4 |

|---|---|

Molecular Formula |

C9H13K |

Molecular Weight |

160.30 g/mol |

IUPAC Name |

potassium;5-butylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H13.K/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |

InChI Key |

AYKVBFWZUSORSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[C-]1C=CC=C1.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-butylcyclopenta-1,3-diene typically involves the butylation of cyclopentadiene. This can be achieved by reacting cyclopentadiene with an appropriate butylating agent, such as butyl lithium, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the butylation process.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-butylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.

Reduction: Reduction reactions can yield cyclopentane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

Potassium;5-butylcyclopenta-1,3-diene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organometallic compounds and catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;5-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and participate in various chemical reactions. The cyclopentadiene ring can undergo electrophilic and nucleophilic attacks, leading to the formation of different products. The potassium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-tert-Butylcyclopenta-1,3-diene

- Structure : Cyclopentadiene with a bulky tert-butyl substituent at the 1-position (CAS: 84857-63-6) .

- Key Differences :

Lithium Cyclopentadienide (C₅H₅Li)

- Structure : Lithium-bound cyclopentadienide anion .

- Key Differences: Reactivity: Lithium’s smaller ionic radius and higher charge density make it more reactive in organometallic syntheses than potassium. Solubility: Lithium salts are typically less soluble in polar solvents than potassium analogs .

tert-Butylferrocene (C₁₄H₁₈Fe)

- Structure : Ferrocene derivative with a tert-butyl-substituted cyclopentadienyl ligand (CAS: 1316-98-9) .

- Key Differences: Electronic Properties: Iron’s redox activity enables applications in catalysis, unlike the purely ionic potassium compound. Physical Properties: Higher density (1.201 g/mL) and boiling point (96°C at 1 mmHg) due to the organometallic framework .

Potassium;5,5-Dimethylcyclohexa-1,3-diene (C₈H₁₁K)

- Structure : Cyclohexadiene derivative with dimethyl groups and potassium (CAS: 82360-21-2) .

- Key Differences :

Comparative Data Table

Electronic and Reactivity Insights

- HOMO-LUMO Profile: In related organometallics (e.g., irontricarbonyl complexes), the HOMO resides on the metal and cyclopentadiene ring, while the LUMO localizes on electron-deficient ligands . For this compound, the HOMO is likely delocalized across the cyclopentadienyl anion, with the LUMO on potassium.

- Reactivity : The butyl group enhances electron donation to the cyclopentadienyl ring, increasing nucleophilicity compared to unsubstituted cyclopentadienides. This property is critical in ligand-exchange reactions .

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for confirming the structure of potassium 5-butylcyclopenta-1,3-diene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify the diene structure, butyl substituent, and potassium coordination. For example, coupling constants in ¹H NMR can confirm conjugation in the diene system.

- Infrared (IR) Spectroscopy : Detect C=C stretching vibrations (~1600 cm⁻¹) and interactions between potassium and the cyclopentadienyl anion.

- Elemental Analysis : Verify stoichiometry (C, H, K) to confirm purity.

- X-ray Crystallography : Resolve molecular geometry and ion-pairing interactions between potassium and the cyclopentadienyl moiety .

Q. How can synthetic protocols for potassium 5-butylcyclopenta-1,3-diene be optimized to improve yield and purity?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the diene.

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize ionic intermediates.

- Purification : Employ recrystallization or column chromatography to remove byproducts (e.g., unreacted cyclopentadiene derivatives).

- Monitoring : Use TLC or in-situ NMR to track reaction progress .

Advanced Research Questions

Q. What experimental and computational methods resolve conformational ambiguities in potassium 5-butylcyclopenta-1,3-diene?

- Methodological Answer :

-

Variable-Temperature Circular Dichroism (VT-CD) : Measure conformational energy differences (e.g., equatorial vs. axial butyl group preferences). For analogous compounds, VT-CD revealed a ΔG of 1.7 kJ/mol favoring equatorial conformers .

-

DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict energy barriers and compare with experimental ΔG values.

-

Dynamic NMR : Detect slow conformational exchange at low temperatures (e.g., -40°C) .

Q. How does the steric bulk of the butyl group influence the Diels-Alder reactivity of potassium 5-butylcyclopenta-1,3-diene compared to unsubstituted cyclopentadiene?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with dienophiles (e.g., maleic anhydride) under identical conditions.

- Computational Analysis : Calculate HOMO energies (DFT) to assess electron density changes. The butyl group may lower HOMO energy, reducing reactivity.

- X-ray Crystallography : Analyze transition-state analogs (e.g., Diels-Alder adducts) to visualize steric hindrance .

Q. How can sustainability assessments guide the synthesis of potassium 5-butylcyclopenta-1,3-diene?

- Methodological Answer :

- Life Cycle Analysis (LCA) : Compare bio-based vs. petroleum-derived precursors (e.g., butadiene from biomass vs. fossil fuels).

- Solvent Recovery : Implement closed-loop systems for THF or ethers to reduce waste.

- Energy Efficiency : Use microwave-assisted synthesis to shorten reaction times .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in conformational energy values between experimental and computational studies?

- Methodological Answer :

- Error Analysis : Check for solvent effects in computational models (e.g., implicit vs. explicit solvent).

- Experimental Replication : Repeat VT-CD/NMR under varying conditions (e.g., concentration, solvent).

- Hybrid Methods : Combine QM/MM (quantum mechanics/molecular mechanics) to account for bulk solvent interactions .

Literature and Information Retrieval Strategies

Q. What strategies improve efficiency in retrieving relevant literature for studying potassium 5-butylcyclopenta-1,3-diene?

- Methodological Answer :

- Keyword Optimization : Use Boolean operators (e.g., "cyclopentadiene AND potassium AND synthesis").

- Database Filters : Limit searches to high-impact journals and recent publications (post-2010).

- Citation Tracking : Use tools like SciFinder or Web of Science to trace seminal papers .

专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.